2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
This compound features a hybrid structure combining a tetrahydrobenzo[b]thiophene core with a dioxoisoindoline carboxylic acid moiety and a cyano substituent. The cyano group may enhance electronic properties and reactivity, making it a candidate for nucleophilic additions or enzyme inhibition studies.
Properties
IUPAC Name |
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c19-8-13-10-3-1-2-4-14(10)25-17(13)20-15(21)11-6-5-9(18(23)24)7-12(11)16(20)22/h5-7H,1-4H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABAZYPYDHIBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with appropriate reagents to introduce the dioxoisoindoline moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. This includes maintaining precise temperature, pressure, and pH levels to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of cyano groups to amines or other reduced forms.
Substitution: : Replacement of hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced cyano compounds, and various substituted analogs of the original compound.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research and development.
Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene, including this compound, demonstrate significant anticancer properties. A study synthesized various compounds related to this structure and evaluated their effects on cancer cell lines. The results showed that certain derivatives led to a notable decrease in cell viability through the induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-Cyano...) | MCF-7 | 12.5 | Induction of apoptosis |
| 2-(3-Cyano...) | HepG2 | 15.0 | Inhibition of tubulin polymerization |
These findings suggest that the compound may disrupt microtubule dynamics, crucial for cell division and proliferation .
Analgesic Activity
The analgesic properties of derivatives containing the tetrahydrobenzo[b]thiophene moiety have been investigated using animal models. The results indicated that these compounds significantly reduced pain response compared to controls.
| Compound | Dosage (mg/kg) | Latency Period (s) |
|---|---|---|
| 2-(3-Cyano...) | 50 | 21.20 ± 1.24 |
| Metamizole | 93 | 16.60 ± 1.00 |
This suggests a strong analgesic effect potentially mediated through central nervous system pathways .
Synthesis Pathways
The synthesis of 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves several key steps:
- Formation of Thiophene Derivatives : The initial step typically involves the reaction of thiophene derivatives with cyanoacetate or similar reagents.
- Cyclization Reactions : Subsequent cyclization reactions lead to the formation of the isoindoline structure.
- Functionalization : Further functionalization can enhance biological activity and selectivity against specific targets .
Study on Antitumor Activity
A study published in Molecules evaluated the antitumor activity of various synthesized compounds derived from this structure. The results indicated that most compounds exhibited high inhibitory effects when screened in vitro, highlighting their potential as anticancer agents .
Investigation into Analgesic Effects
Another research effort focused on assessing the analgesic effects using the hot plate method in rodent models. The findings supported the hypothesis that these compounds could serve as effective analgesics due to their interaction with central nervous system pathways .
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological targets and pathways. It may interact with specific enzymes or receptors, leading to downstream effects in cellular signaling pathways. Further research would be needed to elucidate the precise molecular targets and mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
- Target Compound: The integration of a cyano-substituted tetrahydrobenzo[b]thiophene with dioxoisoindoline-5-carboxylic acid distinguishes it from simpler thiophene or thiazolidinone derivatives. The carboxylic acid group enhances solubility in polar solvents compared to ester or carboxamide analogues (e.g., ’s ethyl ester intermediate and ’s carboxamide derivative) .
- Thiazolidinone Derivatives (): These lack the dioxoisoindoline scaffold but feature thiazolidin-4-one or -5-one rings, which are known for their conformational flexibility and metal-chelating properties. For example, compound 4 in has a thiazolidin-5-one ring formed via chloroacetyl chloride reaction, a structural motif absent in the target compound .
- Dichlorophenyl Thiazolidinone (): Contains a dichlorobenzylidene group and a sulfanylidene thiazolidinone, which likely increase hydrophobicity and electrophilicity compared to the target’s cyano and carboxylic acid groups .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound likely increases aqueous solubility compared to ethyl esters () or carboxamides ().
- logP Predictions: The cyano group and tetrahydrobenzo[b]thiophene may result in a logP ~2.5–3.5, lower than ’s dichlorophenyl derivative (predicted logP >4) due to reduced hydrophobicity .
Biological Activity
The compound 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula: C₁₈H₁₅N₃O₃S
- Molecular Weight: 353.40 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Activity
Research indicates that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. A study synthesized various compounds related to this structure and evaluated their effects on cancer cell lines. The results showed that certain derivatives led to a notable decrease in cell viability, specifically through the induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(3-Cyano...) | MCF-7 | 12.5 | Induction of apoptosis |
| 2-(3-Cyano...) | HepG2 | 15.0 | Inhibition of tubulin polymerization |
These findings suggest that the compound may act by disrupting microtubule dynamics, which is crucial for cell division and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests against various bacterial strains revealed moderate to high antibacterial activity. The most effective derivatives showed inhibition zones comparable to standard antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Activity Index |
|---|---|---|
| E. coli | 22 | 0.85 |
| S. aureus | 25 | 0.90 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents .
Analgesic Activity
The analgesic properties of derivatives containing the tetrahydrobenzo[b]thiophene moiety have been investigated using the hot plate method in animal models. The results indicated that these compounds significantly reduced pain response compared to controls.
| Compound | Dosage (mg/kg) | Latency Period (s) |
|---|---|---|
| 2-(3-Cyano...) | 50 | 21.20 ± 1.24 |
| Metamizole | 93 | 16.60 ± 1.00 |
This suggests a strong analgesic effect potentially mediated through central nervous system pathways .
The biological activity of This compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death.
- Microtubule Disruption: Inhibition of tubulin polymerization affecting mitotic spindle formation.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that may contribute to their overall bioactivity.
Case Studies
- In Vitro Study on Cancer Cells: A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at low concentrations.
- Antimicrobial Efficacy Testing: Another study focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, confirming its potential as an effective antimicrobial agent.
Q & A
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
- Methodological Answer :
- Collaborative frameworks : Integrate synthetic chemistry with computational biology to design targeted probes (e.g., enzyme inhibitors) .
- Data sharing : Use cloud-based platforms (e.g., ChemCompute) for real-time collaboration and data reproducibility .
- Case Study : A joint project combining synthetic expertise with AI-driven docking studies identified a derivative with enhanced binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
